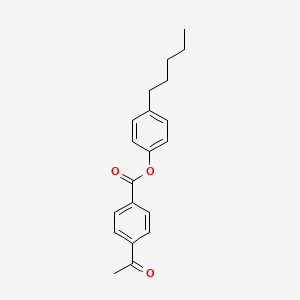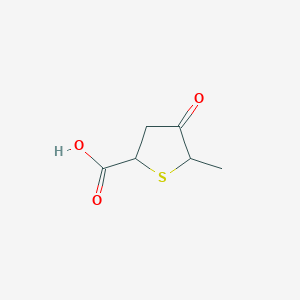
5-Methyl-4-oxothiolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-oxothiolane-2-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It features a thiolane ring, which is a five-membered ring containing sulfur, with a carboxylic acid group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid can be achieved through several methods:
Oxidation of Thiolane Derivatives: One common method involves the oxidation of 5-methylthiolane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as 4-oxobutanoic acid derivatives, in the presence of sulfur sources like hydrogen sulfide or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-methyl-4-hydroxythiolane-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-4-oxothiolane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-oxothiolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action include inhibition of metabolic pathways and disruption of cellular processes.
Comparación Con Compuestos Similares
4-Oxothiolane-2-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiolane ring.
5-Methyl-4-oxopentanoic acid: Contains a linear chain instead of a cyclic thiolane ring.
Uniqueness: 5-Methyl-4-oxothiolane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a thiolane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
73168-71-5 |
|---|---|
Fórmula molecular |
C6H8O3S |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
5-methyl-4-oxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9) |
Clave InChI |
GGYOOAUIBHYUIU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)CC(S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


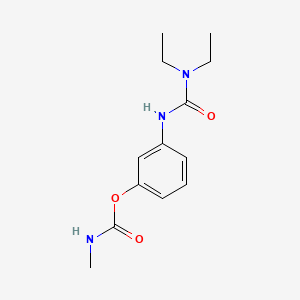
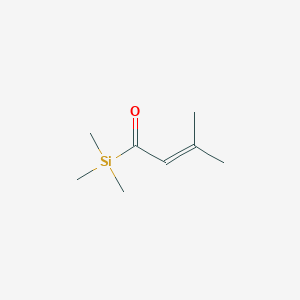
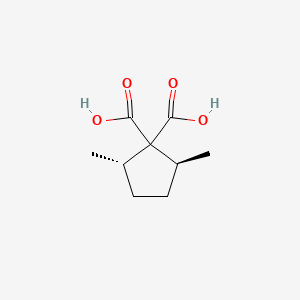
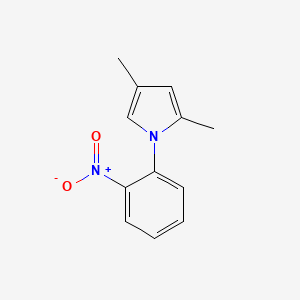
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
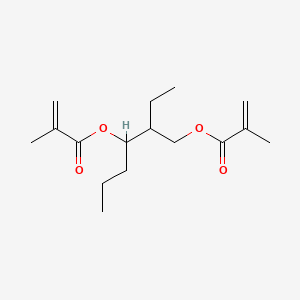
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
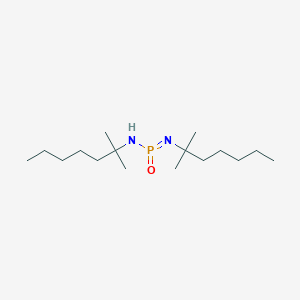
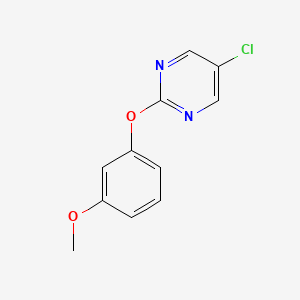
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
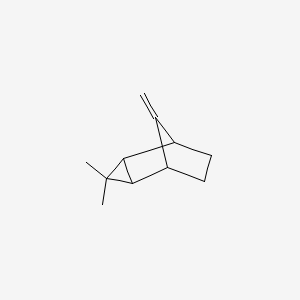
![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)
